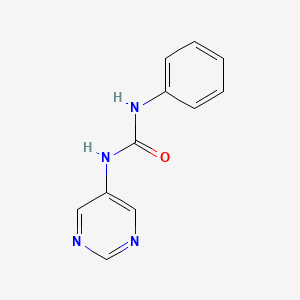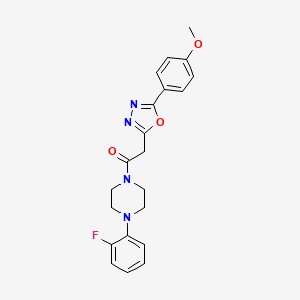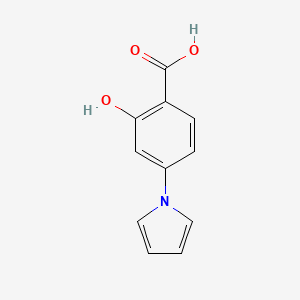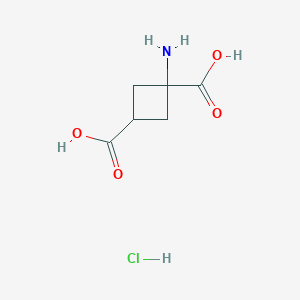
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminocyclobutane-1,3-dicarboxylic acid, also known as cis-ACDA, is a chemical compound with the molecular formula C6H9NO4 . It is a potent and selective NMDA receptor agonist . The compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of 1-Aminocyclobutane-1,3-dicarboxylic acid is 159.14 . The compound has a cyclobutane core, which is a ring of four carbon atoms, with an amino group (-NH2) and two carboxylic acid groups (-COOH) attached .Physical And Chemical Properties Analysis
The compound is soluble in 0.1 M NaOH (12 mg/mL), 0.1 M HCl (14 mg/mL), and water (5.2 mg/mL), but it is insoluble in methanol .Aplicaciones Científicas De Investigación
Tumor Imaging Agent
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride derivatives have shown potential as tumor-seeking agents for imaging. Studies have indicated that certain derivatives, like 1-aminocyclobutane[14C]carboxylic acid, are preferentially incorporated by several types of tumors in rats and hamsters, suggesting their utility in positron emission tomography (PET) for tumor imaging. The rapid clearance from the blood and minimal toxicity highlight their suitability for clinical applications in oncology (Washburn et al., 1979).
Synthetic Chemistry
The compound has served as a core structure for the synthesis of more complex molecules. Research has led to improved synthetic methods for its fluorinated derivatives, such as anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), which are promising for tumor imaging with PET. These advancements include the development of high stereoselectivity in the precursor synthesis and automated radiosynthesis processes, enhancing the practicality of producing these compounds for human use (McConathy et al., 2003).
Boron Neutron Capture Therapy Agent
A novel boronated derivative of 1-aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy. This approach aimed at developing new therapeutic agents that can deliver boron to tumors for targeted radiation therapy. The synthetic strategy and modeling after the unnatural amino acid demonstrated its high uptake in brain tumors, suggesting a promising avenue for treating cancers with high precision (Kabalka & Yao, 2003).
Mecanismo De Acción
Target of Action
The primary target of 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.
Mode of Action
This compound acts as a potent and selective NMDA receptor agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the NMDA receptor, activating it.
Biochemical Pathways
The compound’s interaction with the NMDA receptor affects the glutamate neurotransmission pathway . It acts as a selective, competitive inhibitor of the high-affinity, Na±dependent plasma membrane glutamate transporter . This inhibition affects the reuptake of glutamate, leading to increased levels of glutamate in the synaptic cleft, which can then bind to and activate NMDA receptors .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s solubility in water and 0.1 M HCl suggests that it may be well-absorbed in the body.
Result of Action
The activation of NMDA receptors by this compound can lead to a variety of cellular effects. These include increased neuronal excitability and changes in synaptic plasticity . The exact molecular and cellular effects would depend on the specific context and location of the NMDA receptors being activated.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that interact with NMDA receptors could potentially influence the compound’s efficacy.
Safety and Hazards
The safety data sheet for 1-Aminocyclobutane-1,3-dicarboxylic acid indicates that it can cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate protective clothing and ensuring good ventilation .
Análisis Bioquímico
Biochemical Properties
1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride is a potent and selective inhibitor of the high-affinity, sodium-dependent plasma membrane glutamate transporter . It is also a glutamate reuptake inhibitor . This compound can act as a linear competitive inhibitor of the uptake of D-[3H]aspartate .
Molecular Mechanism
At the molecular level, this compound acts as a competitive inhibitor of the high-affinity, sodium-dependent plasma membrane glutamate transporter . This means it binds to the same site on the transporter as glutamate, preventing the reuptake of glutamate and increasing its concentration in the synaptic cleft.
Propiedades
IUPAC Name |
1-aminocyclobutane-1,3-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)1-3(2-6)4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJBSWMLAPJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116129-08-9 |
Source


|
| Record name | cis(1-aminocyclobutane-1,3-dicarboxylic acid) hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2766874.png)
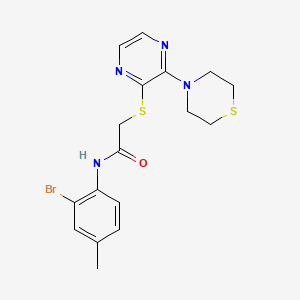
![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)
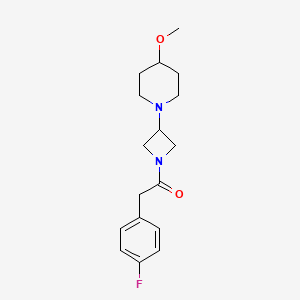
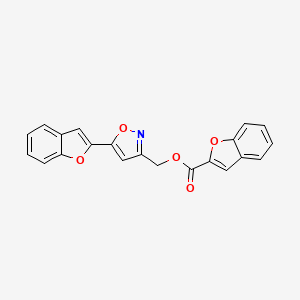
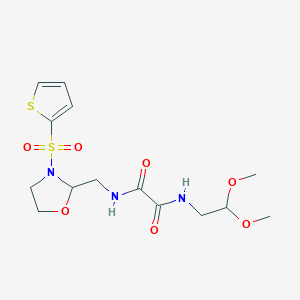
![(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2766884.png)
![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2766888.png)
![(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2766890.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)
